2-Ethyl-1,3-diphenyl-isothiourea
Description
For this analysis, comparisons will focus on structurally or functionally analogous compounds from the evidence, including isomers, derivatives, and compounds with similar substituent patterns.
Properties
Molecular Formula |
C15H16N2S |
|---|---|
Molecular Weight |
256.4 g/mol |
IUPAC Name |
ethyl N,N'-diphenylcarbamimidothioate |
InChI |
InChI=1S/C15H16N2S/c1-2-18-15(16-13-9-5-3-6-10-13)17-14-11-7-4-8-12-14/h3-12H,2H2,1H3,(H,16,17) |
InChI Key |
MPEOQDWRNNKKCP-UHFFFAOYSA-N |
Canonical SMILES |
CCSC(=NC1=CC=CC=C1)NC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-1,3-diphenyl-isothiourea typically involves the reaction of ethylamine with diphenylthiourea under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, with the presence of a base like triethylamine to facilitate the reaction. The mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods: In an industrial setting, the production of 2-Ethyl-1,3-diphenyl-isothiourea can be scaled up by using larger reactors and optimizing the reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Ethyl-1,3-diphenyl-isothiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions where the thiourea group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in dry ether or tetrahydrofuran.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Corresponding substituted thioureas.
Scientific Research Applications
2-Ethyl-1,3-diphenyl-isothiourea has found applications in several scientific research areas:
Chemistry: Used as a reagent in organic synthesis for the preparation of various heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of proteases and other enzymes.
Medicine: Explored for its potential therapeutic properties, including antibacterial, antifungal, and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2-Ethyl-1,3-diphenyl-isothiourea involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition of their activity. This inhibition can result in various biological effects, depending on the specific enzyme targeted .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural motifs with 2-Ethyl-1,3-diphenyl-isothiourea, such as ethyl groups, aromatic rings, or heteroatom substitutions:
Ethyl-Substituted Benzene Derivatives
Key Findings :
- Positional Isomerism : The position of ethyl and methyl substituents significantly impacts physicochemical properties. For example, 2-Ethyl-1,3-dimethyl-benzene (ortho-substitution) may exhibit steric hindrance, reducing reactivity compared to para-substituted isomers .
- Applications : Ethyl-substituted benzenes are intermediates in agrochemical and pharmaceutical synthesis, though toxicity profiles vary (e.g., LC50 data unavailable in evidence).
Heterocyclic Analogues
Key Findings :
- Ethyl vs. Methyl Substituents : Ethyl groups in benzoxazoles (e.g., 2-ethyl-1,3-benzoxazol-6-yl) may increase lipophilicity and binding affinity compared to methyl derivatives, as seen in patent applications for kinase inhibitors .
- Toxicity: No direct LD50/LC50 data for benzoxazoles in evidence, but structural analogs like 2-Ethyl-1,3-hexanediol (LD50: 3,200 mg/kg, oral rat) suggest moderate toxicity .
Functional Group Comparisons: Isothiourea vs. Diols
Key Findings :
- Safety : 2-Ethyl-1,3-hexanediol is classified as a Category 1 eye irritant , whereas isothioureas may pose greater systemic toxicity (e.g., thyroid disruption risks inferred from thiourea analogs).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
